(1,4-Diazepan-6-yl)methanol

Vue d'ensemble

Description

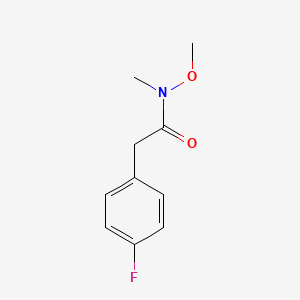

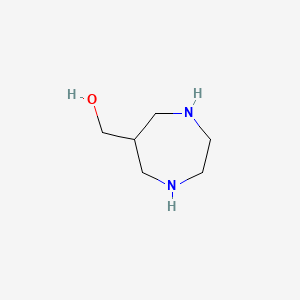

“(1,4-Diazepan-6-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research and development purposes .

Molecular Structure Analysis

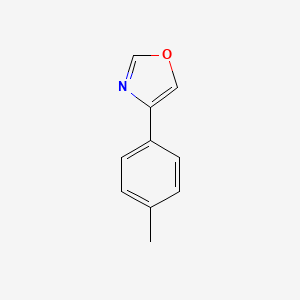

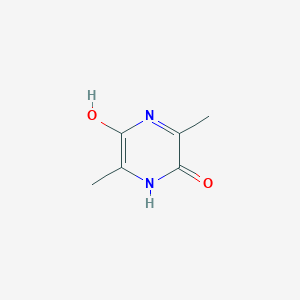

The molecular structure of “(1,4-Diazepan-6-yl)methanol” consists of a seven-membered ring with two nitrogen atoms and a methanol group attached to one of the carbon atoms .

Physical And Chemical Properties Analysis

“(1,4-Diazepan-6-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the current literature.

Applications De Recherche Scientifique

Heterogeneous Catalytic Conversion of Methane to Methanol

(1,4-Diazepan-6-yl)methanol derivatives have been utilized in the heterogeneous catalytic conversion of methane to methanol. These derivatives, including ligands L1 and L2, have shown significant improvement in methane turnover when combined with tricopper catalysts and immobilized on mesoporous silica nanoparticles. This process has been effective at ambient conditions, indicating a promising approach for efficient methane conversion to methanol (Ahmed et al., 2020).

Synthesis of Piperazines and 1,4-Diazepanes

The chemical has also been involved in the asymmetric synthesis of functionalized piperazines and 1,4-diazepanes. This synthesis is achieved through the transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams, providing a pathway to novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates (Dekeukeleire et al., 2012).

Synthesis of H3 Receptor Antagonists

The compound has also been used in the scalable synthesis of potent H3 receptor antagonists. These processes have been refined over generations to minimize costs and improve efficacy, highlighting the compound's utility in pharmaceutical synthesis (Pippel et al., 2011).

Development of Efficient Catalysts

(1,4-Diazepan-6-yl)methanol derivatives have contributed to the development of efficient catalysts for selective conversion of methane into methanol under ambient conditions. This includes enhancing the solubility of nonpolar gases in liquids confined in nanoporous solids, improving catalytic efficiencies and turnover numbers (Liu et al., 2016).

Synthesis and Structural Analysis of Novel Heterocycles

The compound has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene. This synthesis pathway contributes to the understanding of cyclization and rearrangement processes in creating complex natural product-like structures (Dutta et al., 2012).

Creation of Bifunctional Diazepine-Tetrazole Compounds

Another application is in the synthesis of bifunctional diazepine-tetrazole compounds. This involves a novel one-pot pseudo-five-component condensation reaction, leading to the creation of various diazepine-tetrazole derivatives with potential pharmaceutical applications (Mofakham et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative and anxiolytic effects of benzodiazepines .

Mode of Action

By binding to the GABA receptor, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .

Biochemical Pathways

This pathway plays a key role in the transmission of inhibitory signals in the brain and contributes to the regulation of muscle tone, sleep, and mood .

Pharmacokinetics

Diazepam, a structurally similar compound, is known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

Based on the effects of diazepam, it may cause sedation, muscle relaxation, and reduction of anxiety .

Action Environment

It’s also important to note that individual factors such as age, sex, health status, and genetic makeup can significantly influence the drug’s efficacy and safety .

Propriétés

IUPAC Name |

1,4-diazepan-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-5-6-3-7-1-2-8-4-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXZUXCRAYKHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630491 | |

| Record name | (1,4-Diazepan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-Diazepan-6-yl)methanol | |

CAS RN |

220364-91-0 | |

| Record name | (1,4-Diazepan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)